molecular formula C13H20FN B1470345 2-(4-Tert-butylphenyl)-2-fluoropropan-1-amine CAS No. 1547917-89-4

2-(4-Tert-butylphenyl)-2-fluoropropan-1-amine

Cat. No.: B1470345
CAS No.: 1547917-89-4
M. Wt: 209.3 g/mol
InChI Key: ZCTITHMXTRDXBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Tert-butylphenyl)-2-fluoropropan-1-amine is an organic compound that features a tert-butyl group attached to a phenyl ring, which is further connected to a fluoropropan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)-2-fluoropropan-1-amine typically involves a multi-step process. One common method is the Friedel-Crafts alkylation, where a tert-butyl group is introduced to the phenyl ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired transformations .

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)-2-fluoropropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-(4-Tert-butylphenyl)-2-fluoropropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-Tert-butylphenyl)-2-fluoropropan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance binding affinity and specificity, while the tert-butyl group can influence the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Tert-butylphenyl)-2-fluoropropan-1-amine is unique due to the combination of its tert-butyl and fluoropropan-1-amine moieties. This structural arrangement imparts distinct chemical and physical properties, such as enhanced stability and reactivity, which are not commonly found in similar compounds .

Properties

IUPAC Name

2-(4-tert-butylphenyl)-2-fluoropropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN/c1-12(2,3)10-5-7-11(8-6-10)13(4,14)9-15/h5-8H,9,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTITHMXTRDXBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C)(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Tert-butylphenyl)-2-fluoropropan-1-amine
Reactant of Route 2
2-(4-Tert-butylphenyl)-2-fluoropropan-1-amine
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2-(4-Tert-butylphenyl)-2-fluoropropan-1-amine
Reactant of Route 4
2-(4-Tert-butylphenyl)-2-fluoropropan-1-amine
Reactant of Route 5
Reactant of Route 5
2-(4-Tert-butylphenyl)-2-fluoropropan-1-amine
Reactant of Route 6
2-(4-Tert-butylphenyl)-2-fluoropropan-1-amine

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